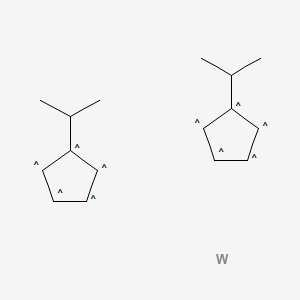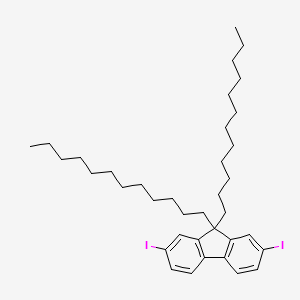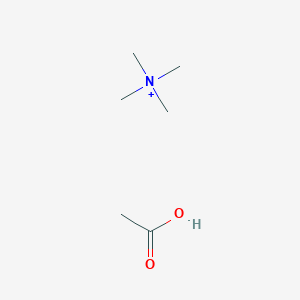
Xenone-136
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xenon-136 is a naturally occurring isotope of the noble gas xenon. It is one of the nine stable isotopes of xenon and has a mass number of 136. Xenon-136 is notable for its role in scientific research, particularly in the fields of particle physics and astrophysics. It is used in experiments that search for rare nuclear decay processes and dark matter interactions.
Méthodes De Préparation
Xenon-136 can be obtained through the fractional distillation of liquid air, which separates xenon from other atmospheric gases. For industrial purposes, xenon-136 is often enriched from natural xenon using methods such as electromagnetic isotope separation. This process involves ionizing xenon atoms and using magnetic fields to separate the isotopes based on their mass differences.
Analyse Des Réactions Chimiques
Xenon-136, like other noble gases, is chemically inert under standard conditions. it can participate in certain chemical reactions under extreme conditions. For example, xenon can form compounds with fluorine and oxygen. In these reactions, xenon typically undergoes oxidation to form xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These reactions require high temperatures and pressures, as well as the presence of strong oxidizing agents.
Applications De Recherche Scientifique
Xenon-136 is widely used in scientific research due to its unique properties. In particle physics, it is used in experiments that search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos and the fundamental symmetries of the universe. Xenon-136 is also used in dark matter detection experiments, where its large atomic mass and low background radiation make it an ideal target material. Additionally, xenon-136 is used in medical imaging and radiation therapy due to its ability to emit gamma rays when it decays.
Mécanisme D'action
The primary mechanism by which xenon-136 exerts its effects is through its interactions with other particles and radiation. In neutrinoless double beta decay experiments, xenon-136 nuclei undergo a decay process that emits two electrons and no neutrinos, which can be detected by sensitive instruments. In dark matter detection experiments, xenon-136 nuclei interact with dark matter particles, producing detectable signals. The molecular targets and pathways involved in these interactions are primarily related to the nuclear properties of xenon-136 and its ability to emit radiation.
Comparaison Avec Des Composés Similaires
Xenon-136 is unique among xenon isotopes due to its stability and its role in scientific research. Other stable isotopes of xenon, such as xenon-129 and xenon-132, are also used in various applications, but they do not have the same significance in particle physics and astrophysics. Xenon-136’s long half-life and low background radiation make it particularly valuable for experiments that require high sensitivity and low noise levels. Similar compounds include other noble gas isotopes, such as krypton-86 and argon-40, which are used in different types of scientific research and industrial applications.
Propriétés
Numéro CAS |
15751-79-8 |
|---|---|
Formule moléculaire |
Xe |
Poids moléculaire |
135.90721447 g/mol |
Nom IUPAC |
xenon-136 |
InChI |
InChI=1S/Xe/i1+5 |
Clé InChI |
FHNFHKCVQCLJFQ-BKFZFHPZSA-N |
SMILES isomérique |
[136Xe] |
SMILES canonique |
[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)



![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)

